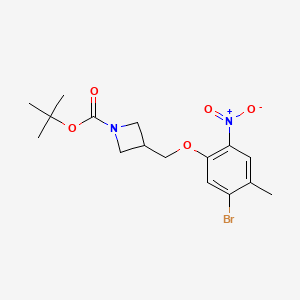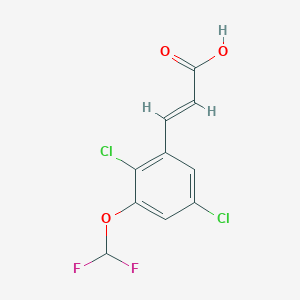
3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid is an organic compound characterized by the presence of dichloro and difluoromethoxy substituents on a phenyl ring, which is further connected to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups on the phenyl ring.
Substitution: The dichloro and difluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could result in the formation of hydroxy or alkoxy derivatives.
Aplicaciones Científicas De Investigación
3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The dichloro and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5-Dichloro-3-methoxyphenyl)acrylic acid: Similar structure but lacks the difluoromethoxy group.
3-(2,5-Difluoro-3-(difluoromethoxy)phenyl)acrylic acid: Contains additional fluorine atoms, which can alter its chemical properties.
Uniqueness
3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid is unique due to the presence of both dichloro and difluoromethoxy groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents provides a distinct set of properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C10H6Cl2F2O3 |
|---|---|
Peso molecular |
283.05 g/mol |
Nombre IUPAC |
(E)-3-[2,5-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-5(1-2-8(15)16)9(12)7(4-6)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+ |
Clave InChI |
FZRUNJKKVNVNQT-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1/C=C/C(=O)O)Cl)OC(F)F)Cl |
SMILES canónico |
C1=C(C=C(C(=C1C=CC(=O)O)Cl)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)
![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)



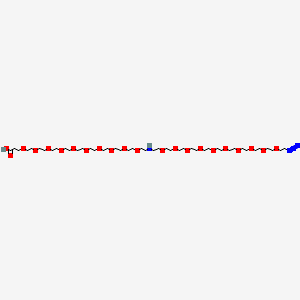

![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
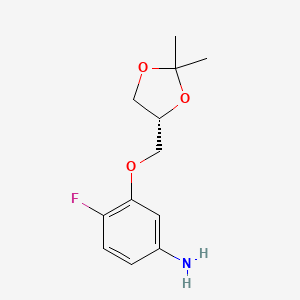

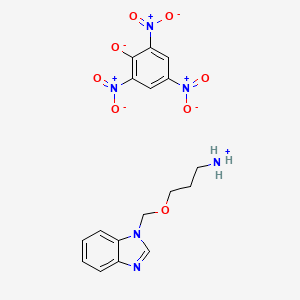

![1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)
